molecular formula C7H15NO B13149391 N-(3-methoxypropyl)cyclopropanamine

N-(3-methoxypropyl)cyclopropanamine

Cat. No.: B13149391
M. Wt: 129.20 g/mol
InChI Key: INUVWNBQXOAVLU-UHFFFAOYSA-N
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Description

Significance of Cyclopropanamine Derivatives in Medicinal Chemistry

Cyclopropanamine and its derivatives are recognized as valuable building blocks in the synthesis of a wide range of therapeutic agents. longdom.org The defining feature of this class of compounds is the three-membered cyclopropane (B1198618) ring, which is highly strained with bond angles of approximately 60°. longdom.org This inherent ring strain significantly enhances the chemical reactivity of the molecule, making it a versatile intermediate for various chemical transformations. longdom.org The presence of the amine group further contributes to its utility, imparting basicity and nucleophilic characteristics. longdom.org

The unique structural and electronic properties of the cyclopropyl (B3062369) group allow it to serve as a bioisostere for other chemical groups, such as phenyl or vinyl groups, while offering a more rigid and defined three-dimensional conformation. This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and improved selectivity for biological targets.

The applications of cyclopropanamine derivatives in medicinal chemistry are diverse, with notable examples in the development of:

Antidepressants: The cyclopropylamine (B47189) moiety is a key structural feature in certain monoamine oxidase inhibitors (MAOIs), which are effective in regulating neurotransmitter levels. longdom.org

Antiviral and Anticancer Agents: The unique structure of cyclopropanamine derivatives allows them to interact with biological targets in ways that can inhibit or modulate disease-related processes, leading to their investigation in antiviral and anticancer therapies. ontosight.aiusu.edu

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitors: A series of indolin-5-yl-cyclopropanamine derivatives have been developed as potent and selective inhibitors of LSD1, an enzyme implicated in cancer. acs.org Some of these compounds have demonstrated significant inhibitory activity and selectivity over other related enzymes. acs.org

The synthesis of cyclopropanamine derivatives can be achieved through various methods, including the reaction of cyclopropanone (B1606653) with amines or the cyclopropanation of alkenes followed by functional group manipulation. ontosight.aiontosight.ai

Overview of Methoxypropyl-Containing Scaffolds in Molecular Design

The methoxypropyl group is another important structural motif frequently incorporated into molecules designed for biological applications. The presence of the ether linkage and the alkyl chain can influence several key properties of a molecule, including its solubility, lipophilicity, and metabolic stability. These factors are critical in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

The methoxypropyl scaffold can be found in various chemical contexts, including as a side chain in more complex molecules or as the primary backbone. For instance, 3-methoxypropylamine (B165612) is a known chemical intermediate, and its synthesis from 3-methoxypropanol has been described. google.comgoogle.com The methoxypropyl group can also be part of larger structures, such as N-(3-methoxypropyl)acrylamide, which is used in polymer chemistry. sigmaaldrich.com

In the context of medicinal chemistry, the incorporation of a methoxypropyl group can serve several purposes:

Modulation of Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The propyl chain contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes.

Metabolic Stability: The methoxy (B1213986) group can influence the metabolic fate of a molecule, potentially blocking sites of oxidation and prolonging its half-life in the body.

Conformational Control: The flexible nature of the propyl chain can allow the molecule to adopt different conformations, which may be important for binding to a specific biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-(3-methoxypropyl)cyclopropanamine

InChI

InChI=1S/C7H15NO/c1-9-6-2-5-8-7-3-4-7/h7-8H,2-6H2,1H3

InChI Key

INUVWNBQXOAVLU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1CC1

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Methoxypropyl Cyclopropanamine and Its Analogs

Precursor Synthesis and Derivativatization Strategies

The foundation of synthesizing N-(3-methoxypropyl)cyclopropanamine lies in the effective preparation of its two key building blocks: 3-methoxypropyl amine and the cyclopropanamine core.

Synthesis of 3-Methoxypropyl Amine Intermediates

3-Methoxypropylamine (B165612) (also known as 3-MPA) is a crucial intermediate characterized by the molecular formula C4H11NO. ontosight.ai It is a colorless liquid with a distinct amine odor and is highly soluble in water and organic solvents. ontosight.ai Several methods are employed for its synthesis.

One common industrial method involves the reaction of 3-methoxypropanol with ammonia. ontosight.aigoogle.com This process can be carried out in the vapor phase using a fixed-bed reactor with a Cu-Co/Al2O3-diatomite catalyst. google.com The raw materials, 3-methoxypropanol, ammonia, and hydrogen, are preheated and vaporized before entering the reactor. google.com

Another synthetic route is the reduction of 3-methoxypropanamide. ontosight.ai Additionally, it can be synthesized from 1-Propanamine, 3-methoxy-N-(phenylmethylene)-. chemicalbook.com This method involves reacting the starting material with concentrated hydrochloric acid in cyclohexane, followed by treatment with sodium carbonate in dichloromethane (B109758) to yield 3-methoxypropylamine with high purity. chemicalbook.com

Cyclopropanamine Core Synthesis and Functionalization

The cyclopropane (B1198618) ring is a feature of many natural products and pharmacologically active compounds. nih.gov Its synthesis and functionalization are pivotal for creating cyclopropanamine derivatives. The Simmons-Smith cyclopropanation is a classic and powerful method for generating cyclopropanes from alkenes. nih.gov

Modern advancements have led to the development of tandem reactions, which allow for sequential synthetic transformations without isolating intermediates, thus maximizing yields and molecular complexity. nih.gov For instance, the asymmetric addition of alkyl groups to α,β-unsaturated aldehydes or the asymmetric vinylation of aldehydes can generate allylic zinc alkoxide intermediates. nih.gov These intermediates can then undergo directed diastereoselective cyclopropanation using in situ generated zinc carbenoids to produce cyclopropyl (B3062369) alcohols with high stereoselectivity. nih.gov These alcohols can then be converted to the corresponding amines.

Targeted Synthesis of this compound Variants

Once the precursor amines are available, they can be coupled to form the target molecule and its analogs through various chemical reactions.

Reductive Amination Approaches

Reductive amination is a highly effective one-step method for synthesizing amines from an aldehyde or ketone and another amine in the presence of a reducing agent. libretexts.org This process involves the formation of an imine intermediate, which is then reduced to the amine. libretexts.org

For the synthesis of this compound, cyclopropanecarboxaldehyde (B31225) or a related ketone can be reacted with 3-methoxypropylamine. The resulting imine is then reduced in situ. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of carbonyl groups. cnrs.frmasterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH3CN is often preferred for direct reductive amination due to its ability to reduce the imine much faster than the aldehyde. cnrs.fr

The reaction conditions, such as the solvent, can also influence the outcome. Reductive amination can proceed in various common organic solvents like tetrahydrofuran (B95107) (THF), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF). cnrs.fr

Table 1: Reductive Amination Reaction Parameters

Starting MaterialsReducing AgentSolventProduct
Cyclopropanecarboxaldehyde, 3-MethoxypropylamineNaBH3CNTHFThis compound
Cyclopropanone (B1606653), 3-MethoxypropylamineNaBH(OAc)3DMFThis compound

Amidation and Alkylation Strategies

Alternative strategies for synthesizing this compound and its analogs involve amidation followed by reduction, or direct alkylation.

In an amidation approach, cyclopropanecarboxylic acid or its activated derivative (like an acid chloride) can be reacted with 3-methoxypropylamine to form the corresponding amide, N-(3-methoxypropyl)cyclopropanecarboxamide. This amide can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org

Direct alkylation involves the reaction of cyclopropanamine with a suitable alkylating agent, such as 1-halo-3-methoxypropane. However, this method can be challenging to control and may lead to overalkylation, resulting in the formation of tertiary amines. masterorganicchemistry.com A more controlled approach is the SN2 reaction of an alkyl halide with azide (B81097) ion to form an alkyl azide, which is then reduced to the primary amine. libretexts.org

Stereoselective Synthesis and Chiral Resolution Techniques

For analogs of this compound that are chiral, stereoselective synthesis or chiral resolution of a racemic mixture is necessary to obtain enantiomerically pure compounds. wikipedia.org

Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. wikipedia.org This can be achieved by using chiral catalysts or auxiliaries during the key bond-forming steps, such as the cyclopropanation or the reductive amination. For example, tandem reactions can be employed for the one-pot enantio- and diastereoselective synthesis of chiral cyclopropyl alcohols, which are precursors to chiral cyclopropanamines. nih.gov

Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Crystallization of Diastereomeric Salts: The racemic amine can be reacted with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid, to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chiral Column Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. chiraltech.com The choice of the mobile phase is crucial for achieving good separation. chiraltech.com For instance, the addition of solvents like dichloromethane (DCM), ethyl acetate (B1210297) (EtOAc), or methyl tert-butyl ether (MtBE) can significantly improve the resolution of enantiomers on certain chiral columns. chiraltech.com

Recent advancements in chiral resolution include unconventional methods like electroassisted separation and bipolar electrochemistry, which offer potential for more efficient and sustainable separations. chiralpedia.com

Enantioselective Pathways to Cyclopropanamine Scaffolds

The creation of chiral cyclopropane rings is a key step in synthesizing enantiomerically pure cyclopropanamines. These chiral scaffolds are highly sought after as building blocks for pharmaceuticals and bioactive molecules. nih.gov Chemoenzymatic strategies have emerged as powerful tools, complementing traditional synthetic approaches. nih.gov

One prominent method involves the biocatalytic cyclopropanation of olefins. Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketone carbene donors. nih.govfigshare.com These enzymatic reactions exhibit a broad substrate scope, accommodating various vinylarenes and α-substituted diazoketones, and can produce cyclopropyl ketones in high stereoselectivity. These ketone intermediates can then be chemically transformed into a diverse collection of enantiopure cyclopropane scaffolds. nih.govfigshare.com

Another significant approach is the use of chiral rhodium catalysts. Chiral dirhodium tetracarboxylate complexes, for instance, are effective in catalyzing the asymmetric cyclopropanation of exocyclic olefins with donor-acceptor carbenes to form spirocyclopropanes with high enantioselectivity. chemrxiv.org Similarly, rhodium complexes with tailored chiral cyclopentadienyl (B1206354) (Cpx) ligands can catalyze the enantioselective cyclopropanation of electron-deficient olefins. researchgate.net These methods provide access to enantioenriched cyclopropanes with excellent selectivity. researchgate.netresearchgate.net For example, the Rh₂(S)-BTPCP)₄ complex has been used to synthesize functionalized cyclopropanes from α-substituted allyl sulfones and diazo reagents with high diastereoselectivity and enantiomeric excess (ee) up to 99%. researchgate.net

The following table summarizes key findings in enantioselective cyclopropanation:

Catalyst/MethodSubstratesKey FeaturesReported Selectivity
Engineered MyoglobinVinylarenes, DiazoketonesBiocatalytic, broad substrate scope. nih.govfigshare.comHigh diastereo- and enantioselectivity. nih.govfigshare.com
Chiral Rhodium(II) Complexes (e.g., Rh₂(S)-BTPCP)₄)α-Substituted Allyl Sulfones, Diazo ReagentsCatalytic, produces highly functionalized cyclopropanes. researchgate.netHigh d.r. (up to 20:1), high ee (up to 99%). researchgate.net
Chiral Cyclopentadienyl Rhodium(III) ComplexesElectron-deficient Olefins, N-enoxysuccinimidesOperates under mild conditions, high functional group tolerance. researchgate.netExcellent asymmetric induction and high diastereoselectivity. researchgate.net

Diastereoselective Control in Derivative Synthesis

Achieving diastereoselective control is critical when synthesizing polysubstituted cyclopropane derivatives. Substrate-directed reactions are a primary strategy for controlling the stereochemical outcome. nih.gov The inherent rigidity of the cyclopropane ring can be exploited to direct subsequent reactions on attached functional groups. nih.gov

For instance, the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives using the Simmons-Smith reaction provides access to stereodefined bicyclopropanes as single diastereomers. nih.gov The hydroxyl group on the substrate directs the zinc carbenoid to a specific face of the double bond. This directing effect is effective even with sterically hindered trisubstituted olefins, leading to the formation of bicyclopropanes with two quaternary stereocenters. nih.gov Similarly, vanadium-catalyzed epoxidation of these same substrates also proceeds with high diastereoselectivity. nih.gov

Rhodium catalysis has also proven effective for diastereoselective cyclopropanation. The rhodium(III)-catalyzed annulation of allylic alcohols with N-enoxyphthalimides yields substituted cyclopropyl ketones with high diastereoselectivity. organic-chemistry.org In this process, the oxyphthalimide group acts as a directing group for C-H activation and helps control the stereochemistry. organic-chemistry.org

A recently developed method for the diastereoselective synthesis of cyclopropyl diboronates involves the reaction of gem-bis(boronates) with thianthrenium salts. This process, which proceeds via a 1,2-boronate rearrangement, produces 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity, opening pathways to various polysubstituted cyclopropanes. nih.gov

The table below highlights examples of diastereoselective synthesis of cyclopropane derivatives:

MethodSubstrate TypeKey OutcomeStereoselectivity
Simmons-Smith CyclopropanationAlkenyl Cyclopropyl Carbinol DerivativesStereodefined bicyclopropanes. nih.govSingle diastereomer. nih.gov
Vanadium-Catalyzed EpoxidationAlkenyl Cyclopropyl Carbinol DerivativesStereodefined cyclopropyl oxiranes. nih.govSingle diastereomer. nih.gov
Rhodium(III)-Catalyzed AnnulationAllylic Alcohols, N-enoxyphthalimidesSubstituted cyclopropyl-ketones. organic-chemistry.orgHigh diastereoselectivity. organic-chemistry.org
1,2-Boronate Rearrangementgem-Bis(boronates), Thianthrenium Salts1,2-Disubstituted cyclopropane diboronates. nih.govHigh diastereoselectivity. nih.gov

Catalytic Approaches in N-Substituted Cyclopropanamine Synthesis

Catalytic methods are essential for the efficient synthesis of N-substituted cyclopropanamines like this compound. These approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed N-alkylation reactions are a cornerstone for forming the C-N bond. chemrxiv.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a particularly sustainable approach. chemrxiv.orgnih.gov In this process, a palladium catalyst first dehydrogenates an alcohol to form an aldehyde in situ. This aldehyde then condenses with an amine (such as cyclopropanamine) to form an imine, which is subsequently reduced by the hydrogen previously "borrowed" from the alcohol, yielding the N-alkylated amine and regenerating the catalyst. chemrxiv.org This method is environmentally friendly as it produces only water as a byproduct. chemrxiv.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), are often used and can be recycled. chemrxiv.org

Nickel catalysts have also been identified as effective for the C(sp²)-N cross-coupling of cyclopropylamine (B47189) with aryl halides. researchgate.net This provides a direct route to N-arylcyclopropylamines, which are important pharmaceutical scaffolds. researchgate.net

Reductive amination is another powerful technique. This can involve the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, this compound could be synthesized via the reductive amination of cyclopropanone with 3-methoxypropylamine. Alternatively, a tandem process involving the oxidation of an organic halide to an aldehyde followed by direct reductive amination with an amine using sodium borohydride (B1222165) and a catalyst like montmorillonite (B579905) K-10 offers a green and simple procedure for preparing N-alkylated amines with high selectivity for monoalkylation. researchgate.net

The following table summarizes various catalytic approaches for N-substitution:

Catalytic SystemReaction TypeReactantsKey Advantages
Palladium (e.g., Pd/C)Borrowing Hydrogen N-AlkylationAmine, AlcoholSustainable, water is the only byproduct, catalyst recyclability. chemrxiv.org
Nickel ComplexesC(sp²)-N Cross-CouplingCyclopropylamine, Aryl HalidesDirect synthesis of N-arylcyclopropylamines. researchgate.net
Montmorillonite K-10 / NaBH₄Reductive AminationAmine, Organic Halide (via in situ aldehyde)Green procedure, high selectivity for monoalkylation. researchgate.net
Zinc(II) triflimide (Zn(NTf₂)₂)Tandem Cyclopropane Ring-Opening/Conia-ene CyclizationPropargyl amines, 1,1-cyclopropane diestersAccess to highly functionalized piperidines. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of N-(3-methoxypropyl)cyclopropanamine Derivatives

Spectroscopic techniques are pivotal in confirming the molecular structure, identifying functional groups, and probing the electronic environment of atoms within a molecule. For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational/Electronic Spectroscopy provides a comprehensive dataset for structural elucidation.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For derivatives containing the this compound moiety, ¹H and ¹³C NMR spectra provide signature signals corresponding to the cyclopropyl (B3062369) and methoxypropyl groups.

In a related derivative, N-(3-hydroxyphenyl)-3-methoxybenzamide, ¹H and ¹³C NMR spectra were instrumental in its initial characterization before crystallographic studies were undertaken. mdpi.com Similarly, the structure of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was confirmed using ¹H, ¹³C, and 2D NMR techniques. mdpi.com For the constituent part, 3-methoxypropylamine (B165612), ¹³C NMR data reveals characteristic chemical shifts for its carbon atoms. spectrabase.com The analysis of N-methoxy-N-methylcyclopropanecarboxamide also relies on ¹H NMR for structural confirmation. chemicalbook.com

Table 1: Representative ¹³C NMR Chemical Shifts for Related Structures

Compound/FragmentCarbon AtomChemical Shift (ppm)Solvent
3-MethoxypropylamineMethoxy (B1213986) (CH₃)58.7Chloroform-d
Methylene (O-CH₂)71.3Chloroform-d
Methylene (C-CH₂)30.3Chloroform-d
Methylene (N-CH₂)39.7Chloroform-d
3-MethoxypropionitrileMethoxy (CH₃)58.7Not specified
Methylene (O-CH₂)65.9Not specified
Methylene (C-CH₂)17.0Not specified
Cyano (CN)117.8Not specified

Data sourced from SpectraBase and ChemicalBook for 3-methoxypropylamine and 3-methoxypropionitrile, respectively. spectrabase.comchemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural information through analysis of fragmentation patterns. For derivatives of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

The mass spectrum of the parent amine, cyclopropylamine (B47189), shows characteristic fragmentation that helps in identifying the cyclopropyl moiety in more complex structures. nist.gov For the other structural component, 3-methoxypropylamine, GC-MS analysis with electron ionization (EI) shows a base peak at m/z 30, with other significant peaks at m/z 72, 45, and 56. nih.gov In a more complex derivative, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, LC-MS was used to confirm its structure. mdpi.com These techniques are crucial for verifying the successful synthesis of target molecules and identifying impurities. purdue.edu

Table 2: GC-MS Fragmentation Data for 3-Methoxypropylamine

Ionization ModeInstrument TypePrecursor m/zKey Fragment m/z (Relative Intensity)
Electron Ionization (EI)EI-BNot Applicable30 (99.99), 72 (23.36), 45 (15.62), 56 (10.22)
Chemical Ionization (CI)CI-BNot Applicable90 (99.99), 99 (6.26), 91 (4.54), 73 (4.08)
Electrospray (ESI)ESI-QTOF90.09134 [M+H]⁺58.0651, 90.0913, 45.0335, 73.0648

Data sourced from PubChem. nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the presence of specific functional groups. For this compound derivatives, key IR absorption bands would include N-H stretching for the secondary amine, C-H stretching for the alkyl and cyclopropyl groups, and C-O stretching for the ether linkage.

The gas-phase IR spectrum of cyclopropylamine shows characteristic peaks that are useful for identifying this functional group. nist.gov The IR spectrum of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was also used to confirm its structure. mdpi.com UV-Vis spectroscopy, which measures electronic transitions, was used to characterize the same thiazolidinone derivative, which contains a chromophore. mdpi.com For a simple derivative like N-(3-methoxypropyl)acrylamide, the refractive index is a key physical property measured. sigmaaldrich.com

Table 3: Key IR Absorption Bands for Cyclopropylamine (Gas Phase)

Wavenumber (cm⁻¹)Assignment (Tentative)
~3400-3300N-H Stretch
~3100-3000Cyclopropyl C-H Stretch
~1600N-H Bend (Scissoring)
~1450CH₂ Bend
~1020C-N Stretch

Data interpreted from the NIST WebBook spectrum for Cyclopropylamine. nist.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight.

The crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a compound containing both the cyclopropylamine and a methoxy-substituted ring, has been determined. researchgate.net This analysis provides precise data on the conformation of the cyclopropylamide linkage. The compound crystallizes in the monoclinic P2₁/n space group. researchgate.net The study of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two different crystal forms, one in the orthorhombic space group Pna2₁ and another in the triclinic space group P-1. mdpi.com Such studies are crucial for understanding how molecular conformation can be influenced by the crystalline environment.

Table 4: Crystallographic Data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide

ParameterValue
Chemical FormulaC₁₁H₁₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.0478(3)
b (Å)9.8093(4)
c (Å)13.1602(5)
β (°)104.712(2)
Volume (ų)1004.85(7)
Z1
Temperature (K)170

Data sourced from Zeitschrift für Kristallographie. researchgate.net

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-stacking interactions. In the crystal structure of N-(3-hydroxyphenyl)-3-methoxybenzamide, the packing is dominated by a three-dimensional hydrogen-bonding network in one polymorph, while the other forms layers. mdpi.com The amide proton acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a chain. mdpi.com In the crystal structure of 6-cyclopropyl-1,3-diphenylfulvene, the packing is influenced by C-H···C interactions involving the cyclopropyl group and phenyl rings of adjacent molecules. nih.gov The analysis of these non-covalent interactions is essential for understanding the solid-state properties of materials. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity

The cyclopropane (B1198618) ring is a key feature in many biologically active compounds due to its rigid, three-dimensional structure and unique electronic properties. nih.govresearchgate.net It can enhance binding potency, increase metabolic stability, and reduce off-target effects. nih.gov

The relative orientation of substituents on the cyclopropane ring is a crucial determinant of biological activity. The distinction between cis and trans isomers can profoundly impact how a molecule fits into a target's binding site.

Research on cyclopropyl-epothilones, a class of microtubule stabilizers, demonstrated that two cis-12,13-cyclopropyl variants, differing only in the configuration at the C12 and C13 stereocenters, exhibited substantial differences in activity. longdom.org The analog with a cyclopropane orientation corresponding to the epoxide configuration in natural epothilones was nearly as potent as the parent compound, epothilone (B1246373) A, while its diastereomer was significantly less active. longdom.org This highlights that the biological activity of cis-fused cyclopropyl analogues is tightly linked to the specific orientation of the ring. longdom.org

In the context of monoamine oxidase (MAO) inhibitors, studies on 1-substituted cyclopropylamine (B47189) derivatives showed that while two trans stereoisomers had similar inhibitory activities against the enzyme KDM1A, they formed different covalent adducts with the FAD co-enzyme, indicating distinct binding modes. nih.gov Further studies on cis-2-alkoxycyclopropylamines found them to be potent and selective irreversible inhibitors of MAO-B, with cis-N-benzyl-2-methoxycyclopropylamine being over 20 times more effective than the well-known inhibitor tranylcypromine (B92988). nih.govchemrxiv.org

Compound ClassIsomerismBiological TargetKey FindingReference(s)
Cyclopropyl-epothilone BcisMicrotubulesThe orientation of the cis-cyclopropane ring critically affects antiproliferative activity and microtubule binding. longdom.org
1-Substituted CyclopropylaminestransKDM1Atrans isomers show similar inhibitory activity but form different covalent adducts with the FAD co-enzyme. nih.gov
2-AlkoxycyclopropylaminescisMAO-Bcis isomers are potent and selective irreversible inhibitors. nih.govchemrxiv.org

The introduction of substituents onto the cyclopropane ring can modulate a compound's electronic properties, steric profile, and metabolic stability, thereby influencing its biological activity.

Studies on KDM1A inhibitors derived from tranylcypromine revealed that adding bulkier substituents to the cyclopropylamine ring led to increased selectivity against human monoamine oxidases (MAO-A and MAO-B). nih.gov This suggests that steric bulk on the ring can be exploited to fine-tune inhibitor selectivity. Similarly, in the development of antimicrobial agents, the introduction of a bromine atom onto a cyclopropane derivative was found to enhance the inhibition of tested bacteria. nih.gov

The electronic nature of substituents also plays a role. In the synthesis of 1-phenylcyclopropane carboxamide derivatives, the presence of electron-donating groups (like methoxy) on the phenyl ring attached to the cyclopropane resulted in better reaction yields compared to electron-withdrawing groups (like fluoro or chloro). nih.gov While related to synthesis, this indicates how substituents alter the electronic character of the cyclopropane system. Unsaturated substituents have been shown to cause a shortening of the opposing C-C bond within the cyclopropane ring, directly altering its geometry. nih.gov

Compound SeriesSubstituent ModificationEffect on Activity/PropertyReference(s)
KDM1A InhibitorsIntroduction of bulkier groups on the cyclopropyl ring.Increased selectivity against MAO-A and MAO-B. nih.gov
Antimicrobial CyclopropanesAddition of a bromine atom.Enhanced inhibitory activity against bacteria. nih.gov
1-Phenylcyclopropane CarboxamidesElectron-donating groups (e.g., -OCH₃) vs. electron-withdrawing groups (e.g., -Cl, -F).Electron-donating groups improved synthetic yields, indicating altered electronic character. nih.gov

Functional Role of the N-(3-methoxypropyl) Chain

The N-substituent is critical for anchoring the molecule within the binding pocket of its target and establishing key interactions that determine affinity and efficacy.

The length and composition of the N-alkyl chain are pivotal variables in drug design, influencing how a ligand spans the distance between different interaction points within a receptor.

SAR studies on cannabimimetic indoles, which feature an N-1 alkyl side chain, demonstrated that high-affinity binding to cannabinoid receptors required a chain length of at least three carbons, with optimal binding observed with a five-carbon side chain. mdpi.com Extending the chain to seven carbons resulted in a dramatic decrease in binding affinity, illustrating the presence of a specific spatial constraint in the receptor's binding pocket. mdpi.com

A similar relationship was observed in a series of N-alkylmorpholine derivatives tested for antibacterial activity against MRSA. Compounds with short alkyl chains (fewer than five carbons) were inactive, whereas those with chains from twelve to sixteen carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects. This establishes a clear structure-activity relationship where lipophilicity and chain length are directly correlated with activity up to an optimal point. Furthermore, in certain series of compounds, an "odd-even effect" is observed, where molecules with an even number of carbons in an aliphatic chain tend to adopt a more planar conformation, which can affect crystal packing and molecular interactions differently than the non-planar conformation of odd-numbered chains. nih.gov

Compound ClassChain VariationKey FindingReference(s)
Cannabimimetic IndolesN-1 alkyl chain (1 to 7 carbons)Optimal binding affinity at 5 carbons; affinity drops sharply at 7 carbons. mdpi.com
N-Alkylmorpholine DerivativesN-alkyl chain (1 to 18 carbons)Peak antibacterial activity observed for chain lengths of 12-16 carbons.
1-Alkenylazacycloalkanone DerivativesAlkenyl chain (10, 15, or 20 carbons)Enhancers with a C10 chain were superior; C20 chains were less effective.

The terminal methoxy (B1213986) group (-OCH₃) is a common and highly valuable functional group in medicinal chemistry. It can significantly influence a molecule's properties by affecting ligand-target binding, physicochemical characteristics, and metabolic pathways. chemrxiv.org

The methoxy group can act as a hydrogen bond acceptor, which can be crucial for specific, directionally-oriented interactions within a binding pocket. chemrxiv.org It also adds a degree of lipophilicity, which can strengthen hydrophobic interactions with the target protein. chemrxiv.org This combination of electronic and steric effects often results in unique properties that are more than just the sum of its hydroxyl and methyl parts. However, the methoxy group can also be a metabolic liability, as it is susceptible to O-demethylation by metabolic enzymes, a factor that must be considered in drug design. chemrxiv.org

Pharmacophore Identification and Molecular Determinants of Activity

A pharmacophore model describes the essential three-dimensional arrangement of molecular features necessary for biological activity. For cyclopropylamine derivatives, the key pharmacophoric elements typically include the cyclopropylamine core, which acts as a reactive or sterically constrained element, and various functional groups that engage in specific interactions like hydrogen bonding, and hydrophobic or electrostatic interactions. nih.gov

The cyclopropylamine moiety itself is a common pharmacophore in drugs targeting enzymes like MAO and LSD1. chemrxiv.orgnih.gov The amine group is a key interaction point, while the cyclopropane ring provides a rigid scaffold that orients other substituents and can contribute to binding affinity through its unique electronic properties. nih.govnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related 2-phenylcyclopropylmethylamine derivatives have shown that steric, electrostatic, and hydrophobic fields are all important determinants for binding affinity. This indicates that the size, shape, and electronic distribution of the entire molecule are critical. The ultimate goal of pharmacophore modeling is to create a structural blueprint that can be used to identify or design new molecules with a high probability of being active at a desired target.

Scientific Focus on N-(3-methoxypropyl)cyclopropanamine Remains Undefined in Public Research

Initial investigations into the chemical compound this compound reveal a notable absence of dedicated scientific literature and publicly accessible research data. As a result, a detailed analysis of its structure-activity relationship (SAR), ligand-target interaction profile, and key structural motifs for potency and selectivity cannot be constructed at this time.

The exploration of a compound's medicinal or biological properties hinges on extensive research that delineates how its chemical structure relates to its biological activity. This process, known as structure-activity relationship (SAR) studies, is fundamental in the field of medicinal chemistry. It involves the synthesis and testing of a series of related compounds (analogs) to determine which chemical groups and structural features are responsible for the desired biological effects.

Further complicating a detailed report is the lack of information regarding this specific molecule's interactions with biological targets. Ligand-target interaction profiling, a crucial step in drug discovery and chemical biology, employs various techniques to identify the specific proteins, enzymes, or receptors to which a molecule binds. nih.gov These studies elucidate the molecular basis of a compound's action and are essential for understanding its potential therapeutic applications and for designing more effective and selective molecules. nih.gov Advanced methodologies, including proteomic technologies, help to create comprehensive maps of these interactions within cellular networks. nih.gov

Similarly, without experimental data, it is impossible to define the key structural motifs of this compound that are critical for potency and selectivity. This aspect of analysis identifies the core parts of the molecule that are essential for its biological activity and its ability to act on a specific target without affecting others. For instance, in other molecular contexts, the presence of specific rings, chains, or functional groups has been shown to be determinant for a compound's efficacy and safety profile.

While research exists for other compounds containing cyclopropane or methoxypropyl moieties, these findings cannot be directly extrapolated to this compound without specific experimental validation. The precise arrangement of these groups in this particular molecule creates a unique chemical entity whose properties must be determined empirically.

Computational Chemistry and in Silico Modeling in Chemical Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. These methods are pivotal in predicting a wide array of properties, from molecular stability to reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric, electronic, and magnetic properties of molecules. In the context of N-(3-methoxypropyl)cyclopropanamine, DFT could be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can yield valuable information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Another key application of DFT is the calculation of the electrostatic potential (ESP) surface. The ESP surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP surface would likely show a negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, and a more positive potential around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Fragment Molecular Orbital (FMO) Analysis

The Fragment Molecular Orbital (FMO) method is a computational technique that allows for the calculation of large molecular systems, such as proteins and their complexes with ligands, by dividing them into smaller fragments. nih.gov This approach significantly reduces the computational cost while maintaining a high level of accuracy. nih.gov The FMO method can be used to analyze the interactions between different parts of a molecule or between a ligand and a protein. nih.govnih.gov

In a broader context, if this compound were to be studied as a ligand binding to a protein, the FMO method would be instrumental in dissecting the binding interactions. nih.gov It could provide a detailed breakdown of the interaction energies between the ligand and individual amino acid residues of the protein, identifying the key residues responsible for binding. chemrxiv.org This information is critical for understanding the mechanism of action and for the rational design of more potent and selective ligands. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery and development, used to predict how a small molecule, such as a drug candidate, binds to a protein target. nih.gov

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is a crucial aspect of molecular docking studies. nih.gov It involves the identification and characterization of the non-covalent interactions between a ligand and a protein, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov These interactions determine the binding affinity and specificity of the ligand for the protein. nih.gov

In a hypothetical scenario where this compound is docked into the binding site of a target protein, this analysis would reveal the specific amino acid residues that interact with the ligand. For instance, the amine group of this compound could act as a hydrogen bond donor or acceptor, while the cyclopropyl (B3062369) and methoxypropyl groups could engage in hydrophobic interactions with nonpolar residues of the protein.

The following table illustrates the types of interactions that could be analyzed:

Interaction TypePotential Involving this compound
Hydrogen BondingThe nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.
Hydrophobic InteractionsThe cyclopropyl ring and the propyl chain can interact with nonpolar amino acid residues.
Van der Waals ForcesGeneral attractive or repulsive forces between the ligand and protein atoms.
Electrostatic InteractionsInteractions between the partial charges on the atoms of the ligand and the protein.

Prediction of Binding Affinities

A primary goal of molecular docking is to predict the binding affinity of a ligand for a protein, which is a measure of the strength of the interaction. nih.gov Binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding.

Computational methods for predicting binding affinity range from simple scoring functions to more complex and computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). Scoring functions are used to rank different docking poses of a ligand and to estimate the binding affinity based on the interactions observed in the docked complex.

While experimental determination of binding affinity is essential, computational predictions can provide valuable insights and help prioritize compounds for experimental testing. nih.gov For this compound, predicting its binding affinity to a hypothetical target would involve docking the molecule and then using a scoring function to estimate the strength of the interaction. The accuracy of these predictions can be improved by using more advanced computational methods and by validating them against experimental data for similar compounds.

Advanced Computational Methods for Predictive Modeling

Beyond the foundational methods of DFT and molecular docking, a suite of advanced computational techniques offers deeper insights and more accurate predictions of molecular behavior. These methods are particularly valuable in complex biological systems and for the development of predictive models.

For a molecule like this compound, these advanced methods could be applied to refine our understanding of its dynamic behavior, solvation effects, and potential interactions with biological macromolecules. For example, molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule in solution, providing a more realistic picture of its behavior than static models.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a series of related compounds with known biological activity were available. By correlating the structural features of these molecules with their activity, a predictive QSAR model could be built to estimate the potential activity of this compound and to guide the design of new, more potent analogs.

The integration of multiple computational methods, often in a hierarchical or iterative manner, is a powerful strategy for predictive modeling. For instance, quantum mechanical calculations could be used to parameterize a force field for a subsequent molecular dynamics simulation, which in turn could provide snapshots for more detailed binding free energy calculations. This multi-scale approach allows for a comprehensive and robust investigation of molecular properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are developed to predict their inhibitory activity against specific biological targets. These models are particularly prominent in the study of triple reuptake inhibitors (TRIs), which target the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. The model then attempts to correlate these descriptors with the observed biological activity (e.g., IC50 values). Research on N-substituted tranylcypromine (B92988) derivatives, which share the core cyclopropylamine (B47189) structure, has shown how specific structural modifications influence activity and selectivity. researchgate.net For instance, substitutions on the cyclopropylamine scaffold can dramatically alter a compound's potency and selectivity for targets like Lysine (B10760008) Specific Demethylase 1 (LSD1) versus Monoamine Oxidase A (MAO-A). researchgate.net Docking studies have revealed that the larger binding pocket of LSD1 can accommodate various lipophilic and polar groups, while the tighter, more lipophilic binding site of MAO-A cannot, explaining the basis for selectivity. researchgate.net

The predictive power of these models allows researchers to prioritize the synthesis of novel derivatives with a higher probability of desired activity, thereby streamlining the drug discovery process.

Table 1: Influence of Structural Modifications on Target Selectivity in Cyclopropylamine Derivatives

Structural Modification Target Activity Rationale
N-methylation of sulfonamide LSD1 High Potency (IC50 = 0.19 μM) Large LSD1 binding pocket accommodates the substituent. researchgate.net
N-methylation of sulfonamide MAO-A >90-fold selectivity over LSD1 Tighter, lipophilic binding site does not allow favorable stacking. researchgate.net
Methyl group at position 3 of cyclopropyl ring LSD1 Very weak inhibition Steric hindrance or unfavorable interaction in the LSD1 active site. researchgate.net

Machine Learning Approaches for Activity Prediction

Building upon traditional QSAR, modern machine learning (ML) algorithms have been increasingly applied to predict the biological activities of chemical compounds. nih.gov For series of compounds related to this compound, ML models can learn complex, non-linear relationships between chemical structures and their effects on biological targets like monoamine transporters. nih.govresearchgate.net

Commonly used algorithms include Random Forest (RF) and Support Vector Machines (SVM). nih.gov These methods have demonstrated adequate internal and external predictive ability in models developed for triple reuptake inhibitors. nih.gov In one study, RF and SVM models showed particular strength in predicting activity for the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov The process involves training the algorithm on a dataset of compounds with known activities. The model learns from "chemically interpretable descriptors" to predict the activity of new, structurally similar compounds within the model's applicability domain. nih.gov The use of various descriptor types (e.g., 2D, 3D) and techniques to handle unbalanced datasets are critical for building robust and reliable models. researchgate.net

These machine learning approaches are valuable for virtual screening of large compound libraries, allowing researchers to efficiently identify promising candidates for further experimental investigation. researchgate.net

Table 2: Performance of Machine Learning Models in Predicting Transporter Inhibition

Model Type Target Transporter Performance Metric Finding
Random Forest (RF) Dopamine (DAT) High Predictive Ability The model demonstrated strong internal and external predictive capabilities for DAT inhibition. nih.gov
Support Vector Machine (SVM) Dopamine (DAT) High Predictive Ability The model showed strong internal and external predictive capabilities for DAT inhibition. nih.gov
Random Forest (RF) Norepinephrine (NET) High Predictive Ability The model demonstrated strong internal and external predictive capabilities for NET inhibition. nih.gov

In Silico Models for Physiochemical Prediction

In silico models are crucial for predicting the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.gov Evaluating these properties early in the drug discovery pipeline helps to reduce the high attrition rates of compounds in later clinical trial stages. nih.govresearchgate.net For a compound like this compound, various properties can be computationally estimated to assess its drug-likeness.

Key predicted parameters include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

logP: The logarithm of the octanol-water partition coefficient, which indicates the hydrophobicity of a molecule. This value influences absorption, bioavailability, and metabolism. researchgate.net

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to biological targets.

Software platforms like SwissADME and pkCSM are commonly used to generate these predictions. nih.gov For example, a common in silico model for predicting oral absorption is based on TPSA, using the formula: % Absorption = 109 – (0.345 × TPSA). nih.govresearchgate.net Compounds with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. nih.gov These predictive models allow for the early flagging of compounds that may have poor pharmacokinetic profiles, preventing wasted effort on candidates with a low probability of success. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for a Representative Cyclopropylamine Structure

Property Predicted Value/Range Significance
Molecular Weight ( g/mol ) < 500 Adherence to Lipinski's Rule of Five for drug-likeness. nih.gov
cLogP < 5 Optimal hydrophobicity for membrane permeability and solubility. nih.govresearchgate.net
Hydrogen Bond Donors < 5 Adherence to Lipinski's Rule of Five. nih.gov
Hydrogen Bond Acceptors < 10 Adherence to Lipinski's Rule of Five. nih.gov
Topological Polar Surface Area (TPSA) < 140 Ų Predicts good oral bioavailability. nih.gov
Human Intestinal Absorption (HIA) High Indicates good potential for oral administration. researchgate.net

Table 4: List of Mentioned Compounds

Compound Name
This compound
Serotonin
Norepinephrine
Dopamine
Tranylcypromine

Coordination and Organometallic Chemistry of N 3 Methoxypropyl Cyclopropanamine Ligands

Synthesis and Characterization of Metal Complexes

Palladium(II) and Other Transition Metal Complexes

No published studies, research articles, or patents were found describing the synthesis and characterization of Palladium(II) or any other transition metal complexes involving N-(3-methoxypropyl)cyclopropanamine as a ligand. While the synthesis of complexes with other cyclopropylamine (B47189) or N-alkyl amine derivatives is documented, there is no specific data available for the title compound.

Coordination Modes and Geometry of Complexes

As no metal complexes of this compound have been reported, there is no information available on the coordination modes or the geometry of any potential complexes. The way in which this ligand might bind to a metal center, whether as a monodentate, bidentate, or bridging ligand, has not been investigated or described in the scientific literature.

Catalytic Applications of this compound Metal Complexes

Polymerization Catalysis

There is no information in the scientific literature to suggest that metal complexes of this compound have been used in polymerization catalysis. The field of polymerization catalysis is extensive and utilizes a wide variety of metal-ligand systems; however, the specific application of complexes derived from this ligand has not been reported.

Enantioselective Catalysis

No studies were found that report the use of this compound or its metal complexes in the field of enantioselective catalysis. The development of chiral ligands is a significant area of research, but there is no indication that this compound has been explored for such applications.

Data Tables

Due to the absence of experimental data for this compound in the context of coordination chemistry and catalysis, no data tables can be generated.

Exploration of Biological and Biochemical Mechanisms

Enzyme Inhibition and Modulation Studies

The biological activity of N-(3-methoxypropyl)cyclopropanamine is primarily understood through the lens of its core chemical structure, the cyclopropylamine (B47189) ring. This moiety is a known mechanism-based inactivator of a specific class of flavin-dependent enzymes.

Lysine-Specific Demethylase (LSD1/LSD2) Inhibition Mechanisms

The primary molecular target for cyclopropylamine-based inhibitors is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetics by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4), which typically represses transcription. nih.govplos.org

The inhibitory mechanism of this compound is predicated on the action of its trans-cyclopropylamine group, a mechanism shared with its parent compound, trans-2-phenylcyclopropylamine (PCPA, or tranylcypromine). nih.govresearchgate.net This process is a time-dependent, irreversible, and mechanism-based inactivation. researchgate.net The inhibition occurs through the formation of a stable, covalent adduct with the enzyme's FAD cofactor. nih.govresearchgate.net The enzyme's oxidative catalytic cycle initiates the opening of the strained cyclopropyl (B3062369) ring, leading to the formation of a reactive intermediate that covalently bonds to the N5 atom of the flavin ring system. plos.orgresearchgate.net This covalent modification permanently inactivates the enzyme.

While PCPA itself shows limited selectivity, inhibiting both LSD1 and the related monoamine oxidases (MAO-A and MAO-B), derivatives are designed to improve potency and selectivity. nih.govresearchgate.net Structural modifications, such as the N-(3-methoxypropyl) group, are intended to create new interactions with amino acid residues in the substrate-binding pocket of LSD1, potentially enhancing affinity and selectivity over other FAD-dependent enzymes. nih.govnih.gov Studies on various PCPA derivatives show that modifications can significantly influence inhibitory activity against LSD1. nih.gov For instance, the development of lysine-PCPA conjugates has been explored to deliver the PCPA moiety more specifically to the LSD1 active site. nih.gov

Table 1: Inhibitory Activity of Selected Tranylcypromine (B92988) (PCPA) Derivatives against LSD1 This table presents data for related compounds to illustrate the principles of LSD1 inhibition by the cyclopropylamine scaffold.

Compound LSD1 IC₅₀ (µM) Selectivity vs. MAO-A Selectivity vs. MAO-B Reference
Tranylcypromine (PCPA) ~242 (Kᵢ) Low Low researchgate.net
MC3935 ~0.2 >1000-fold vs TCP >1000-fold vs TCP plos.org
SP-2509 2.5 High High nih.gov
OG-668 0.0076 High High nih.gov

Proteasome Inhibition in Parasitic Diseases

The proteasome is a multi-catalytic protease complex essential for protein degradation in eukaryotic cells and is a validated drug target for cancers and infectious diseases. nih.govfrontiersin.org In parasitic diseases like malaria, leishmaniasis, and Chagas disease, inhibitors of the parasite's proteasome have shown significant therapeutic potential. nih.gov These inhibitors can selectively target the parasite proteasome over the human equivalent. nih.gov

However, a review of the scientific literature indicates no direct evidence that this compound or other cyclopropylamine-based compounds act as proteasome inhibitors. The chemical classes of compounds found to be effective against parasitic proteasomes, such as peptide boronates (e.g., bortezomib, ixazomib), vinyl sulfones, and macrocycles, operate through mechanisms distinct from that of cyclopropylamine. nih.govfsu.edubiorxiv.orgyoutube.com These compounds typically target the active-site threonine residues within the proteasome's catalytic subunits. frontiersin.org Therefore, proteasome inhibition is not a recognized biological mechanism for this compound.

Kinase Inhibition Profiles (e.g., EGFR Kinases)

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated, is a major driver in non-small-cell lung cancer (NSCLC). nih.govmdpi.com Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed. mdpi.com Some of these inhibitors incorporate structural motifs such as cyclopropyl or propoxy groups. For example, a dual EGFR/ALK inhibitor containing a cyclopropylsulfinyl group has been reported, and other inhibitors feature a 3-(dimethylamino)propoxy moiety. nii.ac.jpnih.gov

Despite the presence of these related fragments in some kinase inhibitors, there is no direct evidence to suggest that this compound itself functions as a kinase inhibitor. The mechanism of action for many potent TKIs, particularly irreversible ones, involves the covalent modification of a specific cysteine residue (e.g., Cys797) in the ATP-binding site of EGFR via a reactive group like an acrylamide. nih.govmdpi.com This is fundamentally different from the FAD-adduct formation mechanism characteristic of the cyclopropylamine moiety.

Target Engagement and Selectivity Investigations

To confirm that a compound engages its intended molecular target and to assess its selectivity, robust biochemical assays are required. For this compound, these investigations would logically focus on its expected activity as an LSD1 inhibitor.

Biochemical Assay Development and Validation

A variety of in vitro biochemical assays have been developed and validated to measure the enzymatic activity of LSD1 and to characterize its inhibitors. nih.gov These assays are crucial for determining key parameters such as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and for distinguishing between reversible and irreversible modes of inhibition. nih.gov

Commonly used methods include:

Horseradish Peroxidase (HRP)-Coupled Assay: This is a classic method for FAD-dependent amine oxidases. The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In a coupled reaction, HRP uses this H₂O₂ to oxidize a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification of enzyme activity. nih.govnih.gov

Antibody-Based Assays: These assays directly measure the product of the demethylation reaction. In one format, a biotinylated histone peptide substrate is immobilized on a microplate. After incubation with LSD1 and the inhibitor, an antibody specific to the demethylated form of the peptide is used for detection. nih.govepigentek.com Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) and Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) are highly sensitive, high-throughput versions of this approach. nih.govresearchgate.net

Jump Dilution Assays: To confirm whether an inhibitor is reversible or irreversible, a jump dilution experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is rapidly diluted. A reversible inhibitor will dissociate, leading to a recovery of enzyme activity, whereas an irreversible inhibitor will not, as it is covalently bound. nih.gov

Selectivity Assays: To validate selectivity, the compound is tested against related enzymes, most importantly the close homolog LSD2 and the structurally related monoamine oxidases, MAO-A and MAO-B. nih.gov This ensures that the inhibitor's activity is specific to the intended target.

Table 2: Summary of Biochemical Assays for LSD1 Inhibitor Characterization

Assay Type Principle Information Gained Reference
HRP-Coupled Assay Measures H₂O₂ byproduct of demethylation via a coupled peroxidase reaction. Enzyme kinetics, IC₅₀ nih.govnih.gov
HTRF/DELFIA Assay Antibody-based detection of the demethylated histone substrate. High-throughput screening, IC₅₀ nih.govresearchgate.net
Formaldehyde Detection Measures formaldehyde, another byproduct of demethylation. Enzyme activity nih.gov
Jump Dilution Assesses recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex. Reversible vs. Irreversible Inhibition nih.gov
Selectivity Panels Measures inhibitory activity against related enzymes (LSD2, MAO-A, MAO-B). Target selectivity profile nih.gov

Mechanism of Action Elucidation at the Molecular Level

The biological effects of this compound and its derivatives are intrinsically linked to their molecular structure, which facilitates interactions with various biological targets such as enzymes and receptors. The presence of a cyclopropane (B1198618) ring is a key structural feature that can influence the compound's binding affinity and selectivity for these targets.

While the precise molecular mechanisms for this compound are still under detailed investigation, preliminary studies on structurally related compounds offer valuable insights. For instance, certain derivatives are thought to modulate neurotransmitter receptors, which could affect cognitive and mood-related pathways. Additionally, there is evidence to suggest that some of these compounds may act as inhibitors of specific enzymes involved in metabolic processes, although the exact mechanisms have not yet been fully elucidated. The unique steric and electronic properties conferred by the cyclopropane moiety are believed to play a crucial role in these interactions.

Research on Other Biological Activities

Antimicrobial Activity Research

Research into the antimicrobial properties of compounds structurally related to this compound has shown promising results. A study on a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated their potential as antimicrobial agents. nih.gov These compounds were synthesized and evaluated for their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov

The investigation revealed that certain derivatives, namely compounds 9d, 9g, and 9h from the study, exhibited potent antimicrobial activities. nih.gov The screening was conducted against a panel of standard bacterial strains including Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with streptomycin (B1217042) used as a positive control. nih.gov The antifungal activity was tested against mycotoxic strains such as Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum, with nystatin (B1677061) as the control. nih.gov The positive results from this study suggest that the cyclopropyl group, a key feature of this compound, may contribute to the antimicrobial efficacy of this class of compounds.

Compound Class Tested Against Results Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamidesGram-positive and Gram-negative bacteria, FungiPotent antimicrobial activities observed for specific derivatives (9d, 9g, 9h). nih.gov

Anticonvulsant Research

There is a growing body of evidence suggesting that compounds structurally related to this compound possess anticonvulsant properties. A study on N-benzyl 3-methoxypropionamides revealed that these compounds exhibit anticonvulsant activity in the maximal electroshock (MES)-induced seizure test in mice. nih.gov This research highlighted that modifications to the chemical structure, such as the replacement of the C(2) methoxy (B1213986) unit, led to only modest changes in anticonvulsant activity. nih.gov

Further research into synthetic macamides, specifically N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), has also demonstrated significant anticonvulsant effects. mdpi.com An in silico and in vivo study investigated the potential of these compounds to treat epilepsy. nih.gov The in silico analysis suggested that these macamides may inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the endocannabinoid system and has been linked to epileptic neurons. nih.gov The in vivo experiments, conducted on rats with pilocarpine-induced status epilepticus, confirmed the anticonvulsant effects of both 3-MBO and 3-MBL, with 3-MBL showing greater potency and improving survival rates. mdpi.comnih.gov These findings underscore the potential of this compound and its analogs as candidates for further investigation in the field of anticonvulsant therapy.

Compound Test Model Key Findings Reference
N-benzyl 3-methoxypropionamidesMaximal electroshock (MES)-induced seizure test in miceExhibited anticonvulsant activity. nih.gov
N-(3-methoxybenzyl)oleamide (3-MBO)Pilocarpine-induced status epilepticus in ratsShowed anticonvulsant effects. mdpi.comnih.gov
N-(3-methoxybenzyl)linoleamide (3-MBL)Pilocarpine-induced status epilepticus in ratsDemonstrated potent anticonvulsant activity and increased survival rates. mdpi.comnih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Cyclopropanamine-Based Chemical Scaffolds

The cyclopropane (B1198618) ring is a recurring motif in a variety of biologically active molecules. Its rigid structure and unique electronic properties make it an attractive component for medicinal chemists. The development of novel chemical scaffolds based on the N-(3-methoxypropyl)cyclopropanamine core is a key area of future research. This involves the strategic modification of the cyclopropane ring, the methoxypropyl side chain, or the amine group to generate libraries of new compounds with diverse pharmacological profiles.

The inherent strain of the cyclopropane ring contributes to its unique chemical reactivity and conformational rigidity, which can be exploited to design molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, the combination of small rings with aromatic fragments is a particularly appealing strategy, as aryl and heteroaryl units are prevalent in many medicinally valuable compounds. Research into 1-phenylcyclopropane carboxamide derivatives has shown that these compounds can exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial effects. nih.gov

Integration of Advanced Synthetic and Computational Techniques

The synthesis of cyclopropane-containing molecules can be challenging due to the inherent ring strain. Future research will undoubtedly focus on the development of more efficient, stereoselective, and environmentally friendly synthetic methodologies. This includes the use of novel catalytic systems, flow chemistry, and microwave-assisted synthesis to streamline the production of this compound derivatives. For example, ultrasound-mediated synthesis has been explored as a green and efficient method for preparing N-substituted pyrrole (B145914) derivatives, a strategy that could be adapted for cyclopropanamine chemistry. mdpi.com

In parallel with synthetic advancements, computational chemistry will play an increasingly integral role. Molecular docking, quantum mechanics calculations, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. nih.gov These computational tools can help rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. For instance, molecular docking studies have been used to understand the binding of N-(3-amino-4-methoxyphenyl)acrylamide derivatives to EGFR kinase, a key target in cancer therapy. nih.gov The synergy between advanced synthetic methods and in silico modeling will accelerate the discovery and optimization of novel this compound-based drug candidates.

Exploration of New Biological Targets and Pathways

While the biological activities of some cyclopropylamine (B47189) derivatives are known, the full therapeutic potential of this compound and its analogs remains largely unexplored. A significant future research direction will be the systematic screening of these compounds against a wide array of biological targets to identify novel therapeutic applications.

The structural similarities to known pharmacophores suggest that these compounds could interact with a variety of enzymes and receptors. For example, tranylcypromine (B92988), a well-known cyclopropylamine-containing drug, targets monoamine oxidases (MAOs) and has been used as an antidepressant. nih.gov Derivatives of tranylcypromine have also shown activity against other targets, including histone lysine (B10760008) demethylases (LSDs) and the cytochrome P450 (CYP) superfamily. nih.gov This suggests that this compound derivatives could also exhibit a broad spectrum of biological activities.

High-throughput screening (HTS) campaigns, coupled with target-based and phenotypic screening approaches, will be instrumental in uncovering new biological activities. The identification of novel targets and pathways will not only expand the therapeutic potential of this chemical class but also contribute to a deeper understanding of fundamental biological processes. The investigation of quinoxaline (B1680401) derivatives, for example, has revealed a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities, due to their ability to interact with various biological targets like enzymes and DNA. mdpi.com

Multi-Omics Approaches in Compound Characterization

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics technologies will be essential. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a systems-level view of the molecular changes induced by a compound.

Multi-omics studies can help to:

Identify on- and off-target effects: By analyzing global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the intended and unintended molecular targets of a compound.

Elucidate mechanisms of action: Multi-omics data can reveal the signaling pathways and biological networks that are perturbed by a compound, providing insights into its mechanism of action. nih.gov

Discover biomarkers of response: By correlating molecular profiles with cellular or physiological responses, it may be possible to identify biomarkers that can predict which patients are most likely to respond to a particular drug.

Assess potential toxicity: Early-stage toxicity assessment can be performed by analyzing the effects of a compound on key metabolic and signaling pathways. nih.gov

Q & A

Basic: What are the standard synthetic routes for N-(3-methoxypropyl)cyclopropanamine?

Answer: While direct methods for synthesizing this compound are not explicitly documented, analogous compounds like brinzolamide involve reactions with 3-methoxypropylamine derivatives. A common approach could involve reductive amination between cyclopropanamine and 3-methoxypropionaldehyde using catalysts like sodium cyanoborohydride (NaBH3CN) under controlled pH (e.g., buffered at pH 6–7). Alternatively, nucleophilic substitution between cyclopropanamine and 3-methoxypropyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) with a base (e.g., K2CO3) may yield the target compound .

Key Characterization Methods:

  • NMR Spectroscopy: Confirm structural integrity via ¹H and ¹³C NMR, focusing on cyclopropane ring protons (~δ 0.5–1.5 ppm) and methoxy group signals (~δ 3.3 ppm) .
  • HRMS: Validate molecular weight using high-resolution mass spectrometry (e.g., ESI-HRMS) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • Hazard Mitigation: The compound’s structural analogs (e.g., 3-methoxypropylamine) are flammable (flash point ~30°C) and acutely toxic if ingested or inhaled. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
  • Emergency Measures: For skin contact, rinse immediately with water for ≥15 minutes. In case of ingestion, administer activated charcoal (10% suspension) and seek medical attention .

Advanced: How can environmental factors influence the reactivity of this compound in polymer-gel dosimeters?

Answer: Studies on structurally similar N-(3-methoxypropyl)acrylamide show that additives like LiCl enhance dose-response sensitivity in radiotherapy dosimeters. LiCl increases ionic strength, improving radiation-induced polymerization efficiency. Researchers should optimize LiCl concentration (e.g., 2–5 mM) and monitor pH (ideally 5–7) to prevent gel degradation. Temperature stability (20–25°C) is critical to maintain dosimeter integrity during irradiation .

Experimental Design:

  • Prepare dosimeter gels with varying LiCl concentrations.
  • Irradiate using a calibrated ⁶⁰Co source and quantify polymerization via MRI or optical absorbance.
  • Analyze dose-response linearity and reproducibility across batches .

Advanced: What role does this compound play in medicinal chemistry applications?

Answer: The compound serves as a versatile intermediate in synthesizing bioactive molecules. For example, it has been used to prepare imidazo[4,5-b]pyridine carboximidamide derivatives via condensation reactions. These derivatives exhibit potential as kinase inhibitors. Key steps include:

Coupling Reactions: React with carboxylic acid derivatives (e.g., chloro-fluorophenyl groups) using EDCI/HOBt as coupling agents.

Purification: Isolate products via flash chromatography (silica gel, hexane/EtOAc gradient).

Bioactivity Screening: Test in vitro against cancer cell lines (e.g., HeLa) to assess IC50 values .

Advanced: How can computational modeling aid in predicting the stability of this compound derivatives?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Cyclopropane Ring Strain: Assess bond angles and torsional stress to evaluate susceptibility to ring-opening reactions.
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction planning.
  • Solubility Parameters: Use COSMO-RS simulations to optimize solvent selection (e.g., THF vs. DCM) .

Validation: Compare computational results with experimental stability data (e.g., NMR monitoring under acidic/basic conditions).

Basic: What spectroscopic techniques are essential for characterizing cyclopropane-containing amines?

Answer:

  • ¹H NMR: Detect cyclopropane protons as distinct multiplets (δ 0.5–1.5 ppm) and methoxy groups as singlets (δ ~3.3 ppm).
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).
  • GC-MS: Confirm purity and molecular ion peaks (e.g., m/z 143 for cyclopropanamine analogs) .

Advanced: What strategies address contradictory data in optimizing reaction yields for cyclopropanamine derivatives?

Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, catalyst loading) to identify interactions affecting yield.
  • In Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and side reactions.
  • Contradiction Resolution: If literature reports conflicting optimal temperatures (e.g., 60°C vs. 80°C), perform kinetic studies to determine rate-limiting steps and Arrhenius parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.